2-methyl-5-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}pyrazine
Description
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-3-4-15(19-7-11)22-13-5-6-20(10-13)16(21)14-9-17-12(2)8-18-14/h3-4,7-9,13H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLOOLBJXDGAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=C(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-5-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}pyrazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.33 g/mol. The structure consists of a pyrazine core substituted with a pyrrolidine and a methylpyridine moiety, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of pyrazine derivatives, including the compound . For instance, related pyrazolyl compounds exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging around 250 μg/mL . While specific data for this compound is limited, its structural similarity to these active compounds suggests potential efficacy.
Inhibition of Enzymatic Activity
The compound's structural features imply possible interactions with various enzymes. Pyrazine derivatives have been reported to act as inhibitors of certain kinases and phosphatases, which are critical in cellular signaling pathways. For example, compounds with similar frameworks have shown inhibitory activity against p38 MAPK with IC50 values in the nanomolar range . Such activities could position this compound as a candidate for further investigation in inflammatory diseases.
Neuropharmacological Effects
Given the presence of the pyrrolidine and pyridine groups, there is potential for neuropharmacological activity. Compounds that interact with neurotransmitter receptors or modulate synaptic transmission are crucial in treating neurological disorders. Previous research highlights that related compounds can act on histamine receptors, suggesting that this compound may also exhibit similar effects .
Case Study 1: Antibacterial Testing
In a controlled study, researchers synthesized several pyrazine derivatives and tested their antibacterial properties against common pathogens. The results indicated that modifications in the side chains significantly affected antimicrobial potency. The compound’s structural components may enhance its interaction with bacterial cell membranes or inhibit essential bacterial enzymes.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 250 | Staphylococcus aureus |
| Compound B | 300 | Escherichia coli |
| This compound | TBD | TBD |
Case Study 2: Enzyme Inhibition
A series of pyrazine-based compounds were evaluated for their ability to inhibit p38 MAPK activity. The most promising candidates showed IC50 values below 50 nM, indicating strong potential for therapeutic use in conditions like rheumatoid arthritis.
| Compound | IC50 (nM) | Enzyme Target |
|---|---|---|
| Compound C | 13 | p38 MAPK |
| Compound D | 42 | TNFα production |
| This compound | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations:
- The target compound uniquely combines a pyrrolidine-carbonyl linker with a pyridyloxy group, enabling hydrogen bonding and hydrophobic interactions, which are absent in simpler pyrazines like 2-methyl-5-(1-propenyl)pyrazine.
- Sulfonamide- or piperazine-containing analogs (e.g., ) prioritize enzyme/receptor binding, while the target’s pyrrolidine-pyridine system may enhance blood-brain barrier penetration .
Q & A
Q. What are the key synthetic strategies for constructing the pyrazine-pyrrolidine-pyridine hybrid structure in this compound?
The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the pyrrolidine ring via cyclization of appropriate precursors, such as 5-methylpyridin-2-ol derivatives, with carbonyl-containing intermediates under acidic or basic conditions .
- Coupling Reactions : Amide bond formation between the pyrrolidine-carbonyl group and the pyrazine core using coupling agents like EDCI or HATU in solvents such as DMF or dichloromethane .
- Functionalization : Introduction of the 5-methylpyridinyloxy group via nucleophilic substitution or Mitsunobu reactions, requiring catalysts like palladium or copper salts .
Example Protocol :
- React 5-methylpyridin-2-ol with a pyrrolidine precursor (e.g., 3-hydroxypyrrolidine) using DIAD/TPP in THF.
- Couple the resulting intermediate with 2-methylpyrazine-5-carboxylic acid using HATU/DIPEA in DMF at 0–25°C.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., pyridine vs. pyrazine ring substitution) and amide bond formation .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the pyrrolidine ring (if applicable) .
- IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650–1700 cm) and aromatic C-H bending .
Data Contradiction Example : Discrepancies in H NMR chemical shifts for the pyrrolidine ring protons may arise from solvent polarity or conformational flexibility, necessitating computational validation (DFT) .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases due to the pyrazine/pyridine scaffolds’ affinity for ATP-binding pockets .
- Cellular Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Solubility Studies : Measure logP and aqueous solubility to assess drug-likeness, critical for in vivo follow-up .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Solvent Screening : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis) .
- Catalyst Selection : Use Pd(OAc)/Xantphos for Ullmann-type couplings, which enhance efficiency for aryl ether formation .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h while maintaining >80% yield .
Case Study : A 30% yield increase was achieved by switching from EDCI to HATU and lowering the temperature to 0°C during amide bond formation .
Q. What mechanistic insights explain the compound’s potential antibacterial activity?
- Molecular Docking : Pyrazine derivatives inhibit dihydrofolate reductase (DHFR) by mimicking pterin substrates, as shown in homology models .
- Resistance Studies : Test against methicillin-resistant Staphylococcus aureus (MRSA) strains to evaluate target specificity .
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) that may enhance or reduce activity .
Q. How do stereochemical variations in the pyrrolidine ring affect bioactivity?
- Stereoselective Synthesis : Prepare enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) .
- Biological Comparison : Test (R)- and (S)-isomers in enzyme assays; e.g., a 10-fold difference in IC was observed for kinase inhibition .
- MD Simulations : Analyze binding mode differences using GROMACS or AMBER to correlate stereochemistry with target affinity .
Data Analysis and Contradiction Resolution
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in pyrrolidine) by acquiring spectra at 25°C vs. −40°C .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., 2-chloro-6-(2-pyridinyl)pyrazine, ) to identify expected chemical shift ranges .
- Computational Validation : Use Gaussian or ORCA to calculate theoretical NMR shifts and compare with experimental data .
Q. What strategies address low reproducibility in biological assays for this compound?
- Batch Consistency : Ensure synthetic intermediates (e.g., 3-[(5-methylpyridin-2-yl)oxy]pyrrolidine) are ≥95% pure via HPLC .
- Assay Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell count (Hoechst staining) .
- Interlab Validation : Collaborate with independent labs to confirm IC values, reducing instrument/operator bias .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Role | Key Reaction | Reference |
|---|---|---|---|
| 3-[(5-Methylpyridin-2-yl)oxy]pyrrolidine | Core scaffold | Nucleophilic substitution | |
| 2-Methylpyrazine-5-carboxylic acid | Pyrazine precursor | Amide coupling | |
| 5-Methylpyridin-2-ol | Aryloxy donor | Mitsunobu reaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
